Sodiumthiazole-4-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodiumthiazole-4-sulfinate is a chemical compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodiumthiazole-4-sulfinate typically involves the reaction of thiazole derivatives with sulfinating agents. One common method is the reaction of thiazole with sodium sulfite under controlled conditions to yield this compound. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to achieving high yields and purity. The final product is often purified through crystallization or filtration techniques.
Chemical Reactions Analysis
Types of Reactions: Sodiumthiazole-4-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates or sulfoxides.
Reduction: Reduction reactions can convert it into thiols or sulfides.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfonates and sulfoxides.
Reduction: Thiols and sulfides.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Sodiumthiazole-4-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds. It serves as a precursor in the formation of thiazole-based ligands and catalysts.
Biology: The compound exhibits antimicrobial and antioxidant properties, making it useful in the development of new antibiotics and preservatives.
Medicine: Research has shown its potential in drug development, particularly in creating new therapeutic agents for treating infections and inflammatory diseases.
Industry: this compound is used in the production of dyes, pigments, and rubber accelerators due to its reactivity and stability.
Mechanism of Action
The mechanism of action of sodiumthiazole-4-sulfinate involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and proteins, altering their activity and function. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects.
Pathways Involved: The compound can modulate oxidative stress pathways by scavenging free radicals, thereby exhibiting antioxidant properties. It may also interfere with metabolic pathways in microorganisms, leading to their inhibition or death.
Comparison with Similar Compounds
Sodiumthiazole-4-sulfinate can be compared with other similar compounds such as:
Sodiumthiazole-2-sulfinate: Similar in structure but differs in the position of the sulfinyl group, leading to different reactivity and applications.
Sodiumbenzothiazole-2-sulfinate: Contains a benzene ring fused to the thiazole ring, resulting in distinct chemical and biological properties.
Sodiumisothiazole-4-sulfinate: An isomer with the sulfur and nitrogen atoms in different positions, affecting its chemical behavior and uses.
Uniqueness: this compound is unique due to its specific reactivity profile and the ability to undergo a wide range of chemical transformations. Its applications in diverse fields such as medicine, industry, and research highlight its versatility and importance.
Properties
Molecular Formula |
C3H2NNaO2S2 |
---|---|
Molecular Weight |
171.18 g/mol |
IUPAC Name |
sodium;1,3-thiazole-4-sulfinate |
InChI |
InChI=1S/C3H3NO2S2.Na/c5-8(6)3-1-7-2-4-3;/h1-2H,(H,5,6);/q;+1/p-1 |
InChI Key |
ALWMNEZEHXUDQT-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(N=CS1)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.